3-Bromo-N-cyclopentyl-2-fluorobenzamide
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Overview
Description
3-Bromo-N-cyclopentyl-2-fluorobenzamide is an organic compound with the molecular formula C12H13BrFNO It is a derivative of benzamide, featuring a bromine atom at the 3-position, a fluorine atom at the 2-position, and a cyclopentyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclopentyl-2-fluorobenzamide typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with cyclopentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopentyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of azide or thiol derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-N-cyclopentyl-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopentyl-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The cyclopentyl group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
2-Bromo-N-cyclopentyl-5-fluorobenzamide: Similar structure but with different positions of the bromine and fluorine atoms.
N-Cyclopentyl 2-bromobenzamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
3-Bromo-N-pentylbenzamide: Contains a pentyl group instead of a cyclopentyl group, which may influence its physical and chemical properties.
Uniqueness: 3-Bromo-N-cyclopentyl-2-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The presence of the cyclopentyl group also distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-bromo-N-cyclopentyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-7-3-6-9(11(10)14)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYBYUXCHIDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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